molecular formula C17H23NO3 B14517768 2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]- CAS No. 62582-41-6

2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-

Cat. No.: B14517768
CAS No.: 62582-41-6
M. Wt: 289.4 g/mol
InChI Key: MLPGMSPBSIKWNM-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core and a phenyl group substituted with a 3-methylbutoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]- typically involves a multi-step process. One common method includes the reaction of 1,3-dimethyl-2,5-pyrrolidinedione with 4-(3-methylbutoxy)benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 3-ethyl-1,3-dimethyl-: Similar structure but with an ethyl group instead of the 4-(3-methylbutoxy)phenyl group.

    1,3-Dimethyl-3-phenyl-2,5-pyrrolidinedione: Similar core structure but with a phenyl group instead of the substituted phenyl group.

Uniqueness

2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62582-41-6

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H23NO3/c1-12(2)9-10-21-14-7-5-13(6-8-14)17(3)11-15(19)18(4)16(17)20/h5-8,12H,9-11H2,1-4H3

InChI Key

MLPGMSPBSIKWNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2(CC(=O)N(C2=O)C)C

Origin of Product

United States

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